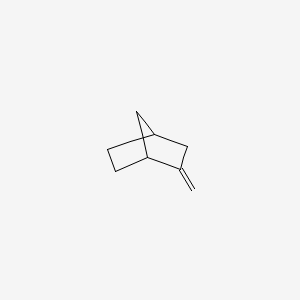

2-Methylenenorbornane

描述

2-Methylenenorbornane (CAS: 497-35-8), also known as 2-methylenebicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with the molecular formula C₈H₁₂. Its structure consists of a norbornane skeleton (a fused bicyclo[2.2.1]heptane system) featuring an exocyclic methylene group (-CH₂) at the C2 position (Figure 1). This compound is notable for its strained geometry, which arises from the rigid bicyclic framework and the introduction of the sp²-hybridized exocyclic carbon. Its thermodynamic properties, reactivity, and synthetic applications have been extensively studied, particularly in comparison to structurally related compounds such as norbornane, norbornene, and cyclopentane derivatives .

属性

CAS 编号 |

497-35-8 |

|---|---|

分子式 |

C8H12 |

分子量 |

108.18 g/mol |

IUPAC 名称 |

(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |

InChI 键 |

AJQVASAUQUTVJK-YUMQZZPRSA-N |

SMILES |

C=C1CC2CCC1C2 |

手性 SMILES |

C=C1C[C@@H]2CC[C@H]1C2 |

规范 SMILES |

C=C1CC2CCC1C2 |

其他CAS编号 |

497-35-8 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The synthesis begins with cis-bicyclo[3.3.0]octan-2-one as the starting material. A phosphorus ylide, generated in situ from methyltriphenylphosphonium bromide (C₁₉H₁₈BrP) and n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF), reacts with the ketone to form the target alkene. The reaction proceeds via a nucleophilic attack by the ylide on the carbonyl carbon, followed by elimination of triphenylphosphine oxide (Ph₃PO).

Key reaction conditions :

Isolation and Purification

The crude product is isolated by fractional distillation through a Vigreux column, followed by further purification via preparative gas chromatography. The final product exhibits characteristic spectral data, including infrared (IR) absorption at 3.2, 3.4, and 6.03 μm, and nuclear magnetic resonance (NMR) signals at δ 4.7 ppm (methylene protons).

Advantages and Limitations

- Advantages : High selectivity for the exo-methylene product; scalable to multigram quantities.

- Limitations : Requires strict anhydrous conditions; moderate yields due to competing side reactions.

Catalytic Cyclopropanation of 5-Methylene-2-Norbornene

Cyclopropanation reactions offer an alternative route to this compound, leveraging the reactivity of strained alkenes.

Reaction Design

This method involves the catalytic cyclopropanation of 5-methylene-2-norbornene using diazomethane (CH₂N₂) in the presence of transition metal catalysts. The reaction selectively targets the endocyclic double bond of the diene, forming a cyclopropane ring that rearranges to yield this compound.

Catalysts and conditions :

Mechanistic Insights

The reaction proceeds through a metallocarbene intermediate, where the catalyst facilitates the insertion of a carbene group (from diazomethane) into the double bond. Steric and electronic factors favor cyclopropanation at the less hindered endocyclic position, avoiding exocyclic side products.

Industrial Scalability

Industrial protocols optimize this method by employing flow reactors to handle diazomethane safely. Continuous flow systems enhance reaction efficiency and reduce risks associated with explosive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield | Key Advantage |

|---|---|---|---|---|

| Wittig Reaction | cis-Bicyclo[3.3.0]octan-2-one | n-BuLi, Ph₃P=CH₂ | 53% | High selectivity; minimal byproducts |

| Catalytic Cyclopropanation | 5-Methylene-2-norbornene | Pd(OAc)₂, CH₂N₂ | 75% | Scalable; compatible with flow chemistry |

化学反应分析

Types of Reactions: 2-Methylenenorbornane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

Reduction: Hydrogenation reactions can reduce this compound to more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.

Substitution: Halogenation can be achieved using reagents such as bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products:

科学研究应用

2-Methylenenorbornane has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: Research into its biological activity and potential as a bioactive compound is ongoing, although specific applications in biology are less documented.

Medicine: While direct medical applications are limited, derivatives of this compound may have potential in drug development and medicinal chemistry.

作用机制

The mechanism of action of 2-methylenenorbornane involves its interaction with various molecular targets and pathways. Its reactivity is primarily influenced by the presence of the methylene group, which can participate in various chemical reactions.

相似化合物的比较

Thermodynamic Stability and Strain Energy

The strain energy of 2-methylenenorbornane is significantly influenced by its bicyclic framework and exocyclic double bond. Key thermodynamic comparisons include:

| Compound | Strain Energy (kJ/mol) | ΔH(g) (kJ/mol) | Key Feature |

|---|---|---|---|

| Norbornane | 58 ± 2.3 | -52.0 ± 2.3 | Fully saturated bicyclic structure |

| This compound | 68 ± 1.6 | +38 (estimated) | Exocyclic C=C bond at C2 |

| Cyclopentane | ~0 | -110 (calculated) | Monocyclic reference |

| 2-Methylenecyclopentane | ~2 | -108 (calculated) | Exocyclic C=C bond in monocyclic |

- Strain Analysis: The exocyclic methylene group in this compound introduces ~10 kJ/mol additional strain compared to norbornane, whereas 2-methylenecyclopentane adds only ~2 kJ/mol relative to cyclopentane. This disparity highlights the greater rigidity of the norbornane system, which amplifies strain upon unsaturation .

- Enthalpy of Formation: The experimental enthalpy of vaporization (ΔHvap ≈ 42 kJ/mol) and liquid-phase ΔH(l) (-4.1 ± 1.6 kJ/mol) suggest a highly strained gaseous state for this compound, with a calculated ΔH(g) of ~+38 kJ/mol .

Reactivity in Hydroboration and Other Reactions

This compound exhibits distinct reactivity patterns due to its exocyclic double bond:

Hydroboration with 9-BBN

| Compound | Relative Reactivity (vs. Norbornene) | Major Product | Regioselectivity |

|---|---|---|---|

| This compound | 3.8× | Endo hydroboration product | Exo-directional attack favored |

| Norbornene | 1.0× (reference) | Exo derivative | Endo transition state |

- The exocyclic double bond in this compound is 3.8 times more reactive toward 9-borabicyclo[3.3.1]nonane (9-BBN) than the endocyclic double bond in norbornene. This reactivity difference is attributed to reduced steric hindrance and electronic effects at the exocyclic site .

Photooxygenation

- In contrast, photooxygenation of 2-methylnorbornadiene (a related diene) yields a 7.33:1 ratio of exo/endo allyl alcohols, demonstrating the influence of additional sp² carbons on reaction pathways .

Carbenoid Decomposition of Tosylhydrazones

| Precursor | Yield of this compound | Major Byproducts |

|---|---|---|

| endo-2-Norbornanecarboxaldehyde tosylhydrazone | 41% | Bicyclo[3.2.1]octene-2 (4%), endo-tricyclo[3.2.1.0²⁻⁴]octane (55%) |

| exo-2-Norbornanecarboxaldehyde tosylhydrazone | 11% | exo-Tricyclo[3.2.1.0²⁻⁴]octane (89%) |

- Stereochemical control in the precursor dictates product distribution. The endo isomer favors this compound, while the exo isomer predominantly forms tricyclic byproducts .

Structural and Physical Properties

| Property | This compound | 2-Methylnorbornane | Norbornene |

|---|---|---|---|

| Molecular Formula | C₈H₁₂ | C₈H₁₄ | C₇H₁₀ |

| Molecular Weight (g/mol) | 108.18 | 110.20 | 94.15 |

| Boiling Point (°C) | Not reported | 126.9–127.3 | 96–98 |

| Strain Energy (kJ/mol) | 68 ± 1.6 | 58 ± 2.3 | 74 (norbornene) |

- The exocyclic double bond in this compound reduces molecular symmetry and increases strain relative to its saturated analog, 2-methylnorbornane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。